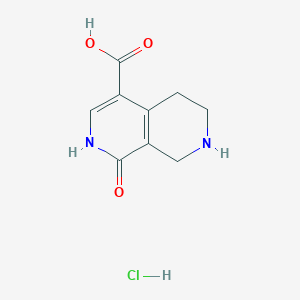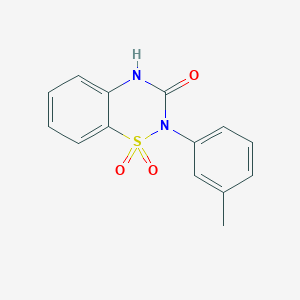
3-(furan-2-yl)-1-méthyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The furan ring is known for its aromaticity and reactivity, while the pyrazole ring is a common motif in many biologically active molecules.
Applications De Recherche Scientifique
Chemistry: 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: Due to its potential biological activity, 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives and furan-containing compounds have been found to bind with high affinity to multiple receptors , and exhibit a wide range of biological activities .
Mode of Action
It’s suggested that the compound might interact with its targets through electrophilic species in certain transformations .
Biochemical Pathways
Pharmacokinetics
The overall reaction involving similar compounds is suggested to be exothermic in both polar and non-polar solvents .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against certain cell lines .
Action Environment
It’s suggested that the reaction involving similar compounds can be performed in the aqueous phase .
Analyse Biochimique
Biochemical Properties
Furan derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, furan derivatives have been reported to inhibit α-synuclein aggregation, a process involved in neurodegenerative diseases .
Cellular Effects
Related furan derivatives have been reported to exhibit antimicrobial activity . They have also been found to inhibit the proliferation of certain cell lines .
Molecular Mechanism
Furan derivatives have been reported to interact with biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
Related furan derivatives have been reported to show changes in their effects over time .
Dosage Effects in Animal Models
The dosage effects of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine in animal models have not been reported. Related furan derivatives have been reported to show varying effects at different dosages .
Metabolic Pathways
Furan derivatives have been reported to be involved in various metabolic pathways .
Transport and Distribution
Related furan derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Related furan derivatives have been reported to localize in specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method involves the condensation of a furan-containing aldehyde with a hydrazine derivative to form the pyrazole ring. This is followed by methylation at the nitrogen atom of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
3-(furan-2-yl)-1H-pyrazole: Lacks the methyl group on the nitrogen atom.
1-methyl-3-(furan-2-yl)-1H-pyrazole: Similar structure but without the amine group.
3-(furan-2-yl)-1H-pyrazol-4-amine: Similar structure but without the methyl group.
Uniqueness: 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the furan and pyrazole rings, as well as the methyl and amine groups. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDGKWXXULMTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)
![6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2546874.png)
![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2546880.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)
![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

